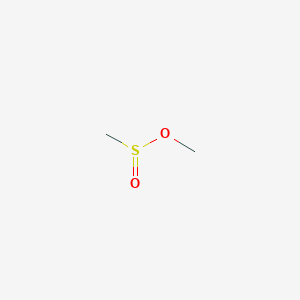

Methyl methanesulfinate

Description

Properties

IUPAC Name |

methyl methanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S/c1-4-5(2)3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXJECMZMLSTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317151 | |

| Record name | methyl methanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-15-9 | |

| Record name | NSC311946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl methanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl methanesulfinate from methanesulfinyl chloride

Target Molecule: Methyl Methanesulfinate (

Part 1: Executive Summary & Chemical Context

The Crucial Distinction: Sulfinate vs. Sulfonate

Warning: This synthesis targets Methyl Methanesulfinate (S oxidation state +4), not the potent carcinogen Methyl Methanesulfonate (MMS, S oxidation state +6).

-

Target (Sulfinate):

. Chiral at sulfur. Used as a sulfinylating agent and intermediate in asymmetric synthesis (analogous to the Andersen reagent). -

Common Confusion (Sulfonate):

.[1] Achiral at sulfur. A known mutagen/alkylating agent.[1][2]

Researchers must verify the oxidation state of the starting acid chloride. This protocol strictly utilizes Methanesulfinyl Chloride (

Reaction Utility in Drug Development

Methyl methanesulfinate serves as a "chiral sulfur" building block (in racemic form unless resolved) and a soft alkylating agent. In medicinal chemistry, sulfinates are precursors to chiral sulfoxides—a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole) and various enzyme inhibitors. The methoxy group acts as a leaving group upon attack by Grignard reagents or organolithiums, allowing stereospecific substitution at the sulfur center.

Part 2: Critical Reagent Handling (The "Self-Validating" System)

Instability of Methanesulfinyl Chloride

Methanesulfinyl chloride is thermodynamically unstable and moisture-sensitive. Unlike its sulfonyl analog, it disproportionates at room temperature and hydrolyzes violently.

-

Visual Check: The reagent should be a pale yellow liquid. If it has turned dark orange or red, it has disproportionated into methanesulfenyl chloride (

) and methanesulfonyl chloride ( -

Storage: Must be stored at -20°C under Argon. Ideally, generate in situ or distill immediately prior to use (bp 47–48°C at 15 mmHg).

Safety Profile

-

Methanesulfinyl Chloride: Lachrymator, corrosive, evolves HCl on contact with moisture.

-

Methyl Methanesulfinate: Potential alkylating agent.[2] Handle with high-potency containment (SafeBridge Band 3/4 equivalent protocols recommended until fully characterized).

Part 3: Experimental Protocol

Reaction Mechanism

The reaction proceeds via nucleophilic substitution at the sulfinyl sulfur. The base (Triethylamine) acts as an HCl scavenger to drive the equilibrium and prevent acid-catalyzed decomposition of the sulfinate ester.

Caption: Nucleophilic substitution pathway at the S(IV) center. The base is critical to prevent acid-mediated Pummerer-type rearrangements.

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |

| Methanesulfinyl Chloride | SM | 1.0 | 98.55 | ~1.37 | Freshly Distilled |

| Methanol | Nucleophile | 1.1 | 32.04 | 0.792 | Anhydrous |

| Triethylamine (Et₃N) | Base | 1.2 | 101.19 | 0.726 | Dry over KOH |

| Dichloromethane (DCM) | Solvent | - | - | - | Anhydrous |

Step-by-Step Synthesis

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Purge with Nitrogen/Argon for 15 minutes.

-

Charge the flask with Methanol (1.1 eq) , Triethylamine (1.2 eq) , and anhydrous DCM (approx. 10 mL per gram of chloride).

-

Cool the mixture to -10°C using an ice/salt bath or cryocooler.

Step 2: Controlled Addition

-

Dilute Methanesulfinyl Chloride (1.0 eq) with an equal volume of anhydrous DCM in the addition funnel.

-

Critical Step: Add the chloride solution dropwise to the cold alcohol/amine mixture over 30–45 minutes.

-

Why: The reaction is exothermic. Rapid addition generates local heat spots that cause the sulfinyl chloride to decompose or the product to oxidize.

-

-

Observe the formation of a white precipitate (Triethylamine Hydrochloride).

Step 3: Reaction & Quench

-

Allow the mixture to stir at 0°C for 1 hour , then slowly warm to room temperature over 1 hour.

-

TLC Check: Monitor consumption of acid chloride (though difficult to visualize directly, the disappearance of the pungent acid chloride smell is a qualitative indicator).

-

Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the solid Et₃N·HCl salt. Wash the cake with cold DCM.

Step 4: Workup & Purification [3]

-

Wash the filtrate with cold 5% NaHCO₃ solution (rapidly) to remove traces of acid, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ (avoid CaCl₂ as it can coordinate with sulfinates).

-

Concentrate under reduced pressure (Rotavap) at < 30°C bath temperature .

-

Caution: Sulfinates are thermally sensitive. Do not overheat.

-

-

Purification: Distillation under reduced pressure is required for high purity.

-

Target BP: ~45–50°C at 15 mmHg (extrapolated); Lit BP 132°C at 760 mmHg.

-

Part 4: Analytical Characterization

To validate the synthesis, you must distinguish the Sulfinate from the Sulfonate.

| Property | Methyl Methanesulfinate (Target) | Methyl Methanesulfonate (Impurity) |

| Formula | ||

| Oxidation State | Sulfur (+4) | Sulfur (+6) |

| Chirality | Chiral (Racemic) | Achiral |

| ¹H NMR (CDCl₃) | ||

| IR Spectroscopy |

Interpretation:

-

In the Sulfinate, the S-Me protons are more shielded (lower ppm) than in the Sulfonate due to the lower oxidation state of sulfur.

-

The IR band for S=O in sulfinates is distinctively lower frequency than the symmetric/asymmetric stretch of sulfonates.

Part 5: Process Optimization & Troubleshooting

Caption: Decision tree for troubleshooting common synthetic failures in sulfinate preparation.

Common Failure Modes

-

Oxidation: Sulfinates slowly oxidize to sulfonates in air. Store the product under Argon at -20°C.

-

Hydrolysis: The ester bond is labile under acidic conditions. Ensure the workup is neutral or slightly basic.

-

Thermal Decomposition: Attempting to distill at atmospheric pressure will likely degrade the product. Use high vacuum.

References

-

Douglass, I. B.; Norton, R. V. (1973). "Methanesulfinyl Chloride".[4][5][6][7][8] Organic Syntheses, Coll. Vol. 5, p.709. [Link]

- Primary source for the synthesis and handling of the unstable methanesulfinyl chloride starting m

- Harpp, D. N.; Friedlander, B. T.; Smith, R. A. (1978). "Sulfur-Oxygen Bond Scission in Sulfinate Esters". Synthesis, 1978(3), 181-185.

- Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93-95. Foundational text on the utility of chiral sulfinate esters in drug development (The Andersen Synthesis).

-

PubChem Compound Summary. "Methyl Methanesulfinate (CID 12968)". National Center for Biotechnology Information. [Link]

- Source for physical property verific

Sources

- 1. Methyl Methanesulfonate [drugfuture.com]

- 2. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nucleoestudo.ufla.br [nucleoestudo.ufla.br]

- 4. moltox.com [moltox.com]

- 5. lobachemie.com [lobachemie.com]

- 6. actylislab.com [actylislab.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

Comprehensive Physicochemical Profiling and Synthetic Methodologies of Methyl Methanesulfinate

Executive Summary

Methyl methanesulfinate (CAS: 666-15-9), frequently referred to as methanesulfinic acid methyl ester, is a low-molecular-weight sulfinate ester characterized by a stereogenic sulfur atom[1]. In the realms of advanced organic synthesis and drug development, it serves as a highly efficient electrophilic sulfinylating agent. This technical guide delineates its fundamental physical properties, structural nuances, and a field-validated protocol for its synthesis, empowering researchers to leverage its unique reactivity profile for the construction of complex chiral architectures.

Physicochemical Properties & Thermodynamic Profile

Understanding the physical parameters of methyl methanesulfinate is essential for safe handling, purification, and application in air-sensitive reactions. As a volatile, dense liquid, its thermodynamic properties dictate specific storage and operational constraints within the laboratory environment.

| Property | Value |

| Chemical Name | Methyl methanesulfinate[2] |

| Synonyms | Methanesulfinic acid methyl ester[1] |

| CAS Registry Number | 666-15-9[1] |

| Molecular Formula | C₂H₆O₂S[2] |

| Molecular Weight | 94.13 g/mol [2] |

| Density | 1.215 g/cm³[1] |

| Boiling Point | 132.3 °C at 760 mmHg[1] |

| Refractive Index | 1.478[1] |

| Flash Point | 33.8 °C[1] |

| Vapour Pressure | 10.9 mmHg at 25 °C[1] |

Structural and Mechanistic Insights

Methyl methanesulfinate possesses a chiral sulfur center due to the presence of a stereochemically active lone pair of electrons residing on the sulfur atom, which adopts a pseudo-tetrahedral geometry[3]. This structural feature is paramount in asymmetric synthesis, where sulfinate esters are utilized as precursors for chiral sulfoxides via stereospecific nucleophilic substitution (e.g., Andersen's method).

Furthermore, rotational isomerism around the S-O bond significantly influences its NMR shielding effects and overall reactivity[4]. The ester is highly susceptible to hydrolysis; it reacts slowly in hot water but accelerates rapidly under alkaline conditions due to the enhanced nucleophilicity of the hydroxide ion attacking the highly electrophilic sulfur center[5].

Field-Validated Synthetic Protocol

The synthesis of methyl methanesulfinate requires precise thermal and stoichiometric control to prevent over-oxidation. The most robust and scalable method involves the oxidative chlorination of methyl disulfide in the presence of methanol[6].

Step-by-step synthesis workflow of methyl methanesulfinate via oxidative chlorination.

Protocol: Oxidative Chlorination of Methyl Disulfide

Objective: To synthesize methyl methanesulfinate while suppressing the formation of methanesulfonyl chloride byproducts.

Step 1: Reaction Setup & Thermal Control Charge a dry, multi-neck round-bottom flask with a stoichiometric mixture of methyl disulfide and anhydrous methanol. Cool the system strictly to between -20 °C and -25 °C using a dry ice/acetone bath[6]. Causality: The low temperature is critical to dissipate the heat of the highly exothermic chlorination reaction and to kinetically favor sulfinyl chloride formation over the over-oxidized sulfonyl chloride byproduct.

Step 2: Oxidative Cleavage via Chlorination Slowly bubble chlorine gas into the vigorously stirred mixture[6]. Self-Validation Checkpoint: Observe the transient reddish-orange coloration of the solution. This visual cue acts as a self-validating system, confirming the in-situ generation of the methanesulfenyl chloride intermediate[6]. The subsequent fading of this color indicates successful progression to the sulfinyl chloride.

Step 3: In-Situ Esterification As chlorination proceeds, the intermediate is further oxidized to methanesulfinyl chloride, which immediately reacts with the surrounding methanol to form methyl methanesulfinate, releasing HCl gas[6]. Continue until gas evolution ceases.

Step 4: Primary Distillation Remove the cooling bath and subject the crude mixture to a preliminary vacuum distillation to remove unreacted methanol and dissolved HCl[6].

Step 5: Selective Scavenging of Contaminants Treat the crude distillate with p-toluidine,[6]. Causality: Over-oxidation inevitably produces trace amounts of methanesulfonyl chloride. p-Toluidine acts as a selective scavenger, reacting rapidly with the highly electrophilic sulfonyl chloride to form an insoluble sulfonamide precipitate, while leaving the less reactive sulfinate ester completely intact.

Step 6: Final Isolation Filter the mixture to remove the sulfonamide precipitate, and redistill the filtrate in vacuo to yield pure methyl methanesulfinate[6].

Reactivity Profile in Drug Development

Methyl methanesulfinate is a highly versatile synthon in medicinal chemistry. Its primary reactivity pathways define its utility in synthesizing complex sulfur-containing pharmacophores:

-

Hydrolysis: While relatively stable in neutral water, methyl methanesulfinate is rapidly hydrolyzed in alkaline conditions to yield methanesulfinic acid[5].

-

Oxidative Halogenation: It reacts readily with elemental chlorine or bromine to undergo oxidative halogenation, forming the corresponding methanesulfonyl halides and methyl halides[5].

-

Transesterification: Refluxing the ester with higher-order alcohols (e.g., 1-butanol) in the presence of a catalytic amount of sodium methoxide or sulfuric acid converts it into heavier alkyl methanesulfinates[3].

Core reactivity pathways of methyl methanesulfinate in organic synthesis.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 329397, Methyl methanesulfinate". PubChem. URL:[Link]

-

ChemSynthesis. "Methyl methanesulfinate - 666-15-9, C2H6O2S, density, melting point, boiling point". URL: [Link]

-

Douglass, I. B. "Sulfinate Esters. I. Their Preparation and Some Properties". Journal of Organic Chemistry, 1965. ResearchGate. URL: [Link]

-

Scribd. "Synthesis Methods for Sulfinic Esters". URL: [Link]

Sources

The Genesis of a Key Reagent: An In-depth Technical Guide to the Discovery and History of Methyl Methanesulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl methanesulfinate, a seemingly simple ester of methanesulfinic acid, holds a significant position in the landscape of synthetic organic chemistry. Its utility as a precursor to a variety of organosulfur compounds and its role in the study of reaction mechanisms have made it a compound of interest for decades. This guide provides a comprehensive overview of the discovery and history of methyl methanesulfinate, delving into its synthesis, characterization, and the scientific context of its emergence. By examining the pioneering work in organosulfur chemistry, we can appreciate the intellectual and experimental journey that led to the understanding and application of this versatile reagent.

Introduction: The Rise of Organosulfur Chemistry and the Sulfinate Ester Family

The story of methyl methanesulfinate is intrinsically linked to the broader exploration of organosulfur compounds. In the mid-20th century, chemists began to systematically investigate the rich and diverse reactivity of molecules containing sulfur, an element capable of existing in multiple oxidation states. This led to the discovery of various functional groups, including sulfones, sulfoxides, and the less-explored sulfinate esters.

Sulfinate esters, with the general structure R-S(O)-OR', are notable for the chiral center at the sulfur atom, making them valuable in asymmetric synthesis.[1] Their stability and reactivity profile positioned them as important intermediates in the synthesis of more complex molecules.[2][3] The simplest alkyl member of this family, methyl methanesulfinate (CH₃S(O)OCH₃), serves as a fundamental model for understanding the properties and reactions of this class of compounds.

The Historical Trail: Unraveling the Synthesis of Sulfinate Esters

While a singular, celebrated "discovery" of methyl methanesulfinate is not prominently documented, its existence and synthesis are the culmination of foundational work in the preparation of sulfinate esters. The pioneering efforts in this field laid the groundwork for the eventual isolation and characterization of this specific compound.

One of the earliest and most straightforward methods for synthesizing sulfinate esters involved the reaction of sulfinyl chlorides with alcohols in the presence of a base.[1] This approach, analogous to the well-established esterification of carboxylic acids using acyl chlorides, provided a reliable route to a variety of sulfinate esters.

Another significant pathway emerged from the use of sulfinic acids themselves. However, the direct esterification of sulfinic acids with alcohols under acidic conditions is often problematic due to disproportionation reactions that yield thiosulfonates and sulfonic acids.[1] To circumvent this, various activating agents were developed. For instance, the use of 1,1'-carbonyldiimidazole (CDI) to activate the sulfinic acid before the addition of an alcohol proved to be an effective, metal-free method.[1][4]

The contributions of chemists like William E. Truce were instrumental in advancing the understanding of organosulfur chemistry, including the synthesis and reactions of sulfinates and their derivatives.[5][6][7] His work on the metalation and rearrangement of organosulfur compounds expanded the synthetic toolbox available to chemists.[7]

Synthetic Methodologies: From Precursors to Methyl Methanesulfinate

The synthesis of methyl methanesulfinate can be approached through several key pathways, each with its own set of advantages and mechanistic nuances.

From Methanesulfinyl Chloride

This is a classic and direct method. Methanesulfinyl chloride, in turn, can be prepared from precursors like dimethyl disulfide. The reaction with methanol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, yields methyl methanesulfinate.

Experimental Protocol: Synthesis of Methyl Methanesulfinate from Methanesulfinyl Chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methanol (1.1 equivalents) in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Pyridine (1.2 equivalents) is added to the stirred solution.

-

Addition of Methanesulfinyl Chloride: A solution of methanesulfinyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Workup: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude methyl methanesulfinate. Further purification can be achieved by vacuum distillation.

Caption: Synthesis of Methyl Methanesulfinate from Methanesulfinyl Chloride.

From Methanesulfinic Acid

As mentioned, direct esterification is challenging. However, with the use of activating agents, this route becomes viable.

Experimental Protocol: Synthesis of Methyl Methanesulfinate from Methanesulfinic Acid using CDI

-

Activation of Sulfinic Acid: In a flame-dried flask under a nitrogen atmosphere, methanesulfinic acid (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise at room temperature. The evolution of carbon dioxide is observed. The mixture is stirred for 1 hour.

-

Esterification: Methanol (1.5 equivalents) is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Caption: Synthesis of Methyl Methanesulfinate from Methanesulfinic Acid.

Characterization: Identifying Methyl Methanesulfinate

The structural elucidation and confirmation of methyl methanesulfinate rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of methyl methanesulfinate is expected to show two distinct singlets. One singlet corresponds to the methyl group attached to the sulfur atom (CH₃-S), and the other to the methyl group of the ester moiety (O-CH₃). The chemical shifts of these protons provide valuable information about their electronic environment.[8]

-

¹³C NMR: The carbon NMR spectrum will similarly display two signals for the two non-equivalent methyl carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum of methyl methanesulfinate is characterized by a strong absorption band corresponding to the S=O stretching vibration, typically in the region of 1120-1150 cm⁻¹. Other characteristic peaks include C-H stretching and bending vibrations.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the mass of methyl methanesulfinate (C₂H₆O₂S, M.W. 94.13) would be observed.[9][12] Fragmentation patterns can further confirm the structure.

Table 1: Spectroscopic Data for Methyl Methanesulfinate

| Spectroscopic Technique | Key Features and Expected Values |

| ¹H NMR | Two singlets, one for S-CH₃ and one for O-CH₃. |

| ¹³C NMR | Two signals for the two distinct methyl carbons.[9] |

| IR Spectroscopy | Strong S=O stretch around 1120-1150 cm⁻¹.[10][11] |

| Mass Spectrometry | Molecular ion peak at m/z = 94.[9] |

Modern Relevance and Applications

The study of methyl methanesulfinate and its analogs continues to be relevant. Sulfinate esters are recognized as important intermediates in various chemical transformations.[1][3] They can serve as precursors for the synthesis of sulfoxides and other sulfur-containing compounds.[2] Furthermore, the chemistry of sulfinates has been harnessed in the development of new synthetic methodologies, including radical-based C-H functionalization reactions.[13]

In the context of drug development, understanding the formation and reactivity of related compounds, such as methyl methanesulfonate (a potent alkylating agent), is of critical importance due to potential genotoxicity concerns.[12][14][15][16][17][18] While methyl methanesulfinate itself is a distinct chemical entity, the foundational knowledge of its synthesis and properties contributes to the broader understanding of methanesulfonyl-containing compounds in pharmaceutical sciences.

Conclusion

The discovery and history of methyl methanesulfinate are not marked by a single event but rather by the steady progression of organosulfur chemistry. Through the development of reliable synthetic routes from sulfinyl chlorides and sulfinic acids, and the application of modern spectroscopic techniques for its characterization, methyl methanesulfinate has been established as a fundamental member of the sulfinate ester family. Its continued study provides valuable insights into the reactivity of organosulfur compounds and offers opportunities for the development of novel synthetic transformations, underscoring the enduring importance of this foundational molecule in chemical research.

References

- Yoshida, S. (2025).

- Nguyen, L.-A. T., Le, T.-N., Duong, C.-T., Vo, C.-T., Duus, F., & Luu, T. X. T. (2021). Direct synthesis of sulfinic esters via ultrasound accelerated tandem reaction of thiols and alcohols with N-bromosuccinimide. Journal of Sulfur Chemistry, 42(5).

- (2018).

- Recent advances in the synthesis and transformations of sulfin

- Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal.

- Methyl methanesulfin

- Methanesulfonyl chloride. Organic Syntheses.

- Truce, W. E., & Roberts, F. E. (n.d.).

- Synthesis of Methanesulfonate Esters (Mesylates)

- Methanesulfonic acid. Wikipedia.

- Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ioniz

- An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Benchchem.

- Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d).

- Methyl methanesulfonate(66-27-3) 1H NMR spectrum. ChemicalBook.

- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute.

- (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for....

- (2014).

- How is Sodium Methanesulfinate Synthesized and Wh

- (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.

- William E. Truce's research works. Purdue University West Lafayette and other places.

- (2018). Structure and vibrational spectroscopy of methanesulfonic acid. The Royal Society.

- (2009). Conformational and Vibrational Analysis of Methyl Methanesulfonate, CH3SO2OCH3. The Journal of Physical Chemistry A.

- (2021).

- (2021). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.

- (1999).

- (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses.

- Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature.

- Wudl, F., Lightner, D. A., & Cram, D. J. (n.d.). Methanesulfinic acid and its properties. Journal of the American Chemical Society.

- Structure and vibrational spectroscopy of methanesulfonic acid. Wikimedia Commons.

- Methyl methanesulfonate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.

- Methanesulfonyl Chloride | Properties, Structure & Mesyl

- Methanesulfonic acid (anhydrous). SpectraBase.

- (2014). Magic Methyl Effect. Open Flask.

- Methyl methanesulfon

- (2011).

- Methyl Methanesulfon

- Methyl Methanesulfon

- Methyl methanesulfonate certified reference material, TraceCERT 66-27-3. MilliporeSigma.

- Sulfinate esters. II. The synthetic utility of methyl methanesulfinate.

- Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropan

Sources

- 1. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Methyl methanesulfonate(66-27-3) 1H NMR [m.chemicalbook.com]

- 9. Methyl methanesulfinate | C2H6O2S | CID 329397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijirset.com [ijirset.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rroij.com [rroij.com]

- 13. Open Flask: Magic Methyl Effect [openflask.blogspot.com]

- 14. pqri.org [pqri.org]

- 15. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Methyl Methanesulfonate (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 18. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

Solubility and Solvent Compatibility of Methyl Methanesulfinate in Organic Synthesis: A Technical Guide

Executive Summary

Methyl methanesulfinate (MMS, CAS 666-15-9)[1] is a highly versatile, low-molecular-weight (94.13 g/mol )[1] sulfinylating agent. In pharmaceutical development and complex agrochemical synthesis, MMS serves as a critical electrophilic building block for the installation of chiral sulfoxide moieties[2]. Because the structural integrity of the sulfinyl ester is highly sensitive to nucleophilic attack and hydrolysis, understanding its solubility thermodynamics and solvent compatibility is paramount. This whitepaper provides an in-depth mechanistic analysis of MMS solvation, supported by self-validating experimental protocols designed to maximize synthetic yield while preventing premature degradation.

Physicochemical Profiling & Solubility Thermodynamics

The solubility profile of MMS is dictated by its amphiphilic molecular architecture. The molecule features a highly polarized sulfinyl (

This structural dichotomy means MMS requires solvents that can stabilize its strong dipole without acting as competing nucleophiles. Consequently, MMS exhibits a broad solubility gradient—ranging from complete miscibility in halogenated organics to near-insolubility in aliphatic hydrocarbons.

Table 1: Empirical Solubility of Methyl Methanesulfinate in Organic Solvents

| Solvent Category | Representative Solvents | Solubility Profile | Mechanistic Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Highly Soluble | Strong dipole-dipole interactions stabilize the |

| Aromatic | Benzene, Toluene | Soluble | |

| Polar Protic | Methanol, Ethanol | Soluble (Caution) | Hydrogen bonding occurs with the sulfinyl oxygen. High risk of transesterification over time. |

| Aqueous | Water | Soluble (Reactive) | Soluble, but slowly hydrolyzes in hot water; degrades rapidly in acidic or alkaline conditions[4]. |

| Non-Polar Ether | Diethyl Ether | Slightly Soluble | Weak dipole induction is insufficient to fully solvate the highly polar sulfinyl core[3]. |

| Aliphatic | Pentane, Hexane | Insoluble / Immiscible | Severe polarity mismatch. Aliphatics are ideal anti-solvents for precipitation and purification. |

Mechanistic Pathways of Solvation and Degradation

The choice of solvent directly dictates the chemoselectivity of MMS. When dissolved in anhydrous polar aprotic solvents like DCM, MMS remains highly stable and acts as a reliable substrate for oxidative halogenation. For instance, reacting MMS with chlorine in a halogenated solvent affords methanesulfonyl chloride in up to 90% yield, while bromine yields methanesulfonyl bromide in 75% yield[5].

Conversely, introducing MMS to aqueous or protic environments initiates degradation. MMS is slowly hydrolyzed by hot water, but this degradation accelerates exponentially in the presence of acid or alkali[4]. The resulting methanesulfinic acid can auto-catalyze further decomposition, highlighting the critical need for strictly anhydrous handling conditions.

Fig 1: Solvent-dependent stability and solubility pathways of Methyl Methanesulfinate.

Fig 2: Chemoselective reactivity of MMS based on environmental and reagent conditions.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in causality and self-validation loops.

Protocol 1: Preparation of Anhydrous MMS Solutions in Halogenated Solvents

Objective: To prepare a stable, highly concentrated solution of MMS in Dichloromethane (DCM) for downstream sulfinylation, avoiding the rapid hydrolysis triggered by trace moisture[4].

-

Solvent Purification: Dispense 100 mL of HPLC-grade DCM from a solvent purification system (SPS) directly into an oven-dried, argon-purged Schlenk flask. Causality: DCM is chosen because it perfectly matches the dipole moment of the

bond without possessing nucleophilic lone pairs that could attack the sulfur center. -

Dissolution: Syringe 10.0 g of neat MMS into the DCM under vigorous stirring at 0°C. The dissolution is instantaneous and exothermic.

-

Self-Validation Checkpoint (Karl Fischer Titration): Withdraw a 1.0 mL aliquot of the formulated solution and perform a coulometric Karl Fischer (KF) titration.

-

Validation Logic: If the water content is

ppm, the solution must be passed through a secondary column of activated 4Å molecular sieves. Proceed to downstream synthesis only when KF

-

-

Storage: Store the validated solution under an argon atmosphere at -20°C.

Protocol 2: Anti-Solvent Purification via Aliphatic Precipitation

Objective: To isolate and purify MMS from crude reaction mixtures by exploiting its insolubility in non-polar aliphatic solvents.

-

Concentration: Concentrate the crude MMS mixture in vacuo to a minimal volume, yielding a viscous oil.

-

Primary Solvation: Dissolve the crude oil in the absolute minimum required volume of anhydrous DCM (approx. 1:1 v/w ratio). Causality: A minimal polar carrier is required to prevent the MMS from crashing out prematurely and trapping impurities in the crystal lattice.

-

Anti-Solvent Precipitation: Equip a 500 mL round-bottom flask with 250 mL of anhydrous pentane, chilled to -10°C. Vigorously stir the pentane (800 rpm) and add the DCM/MMS solution dropwise over 30 minutes.

-

Causality: The extreme polarity mismatch forces the highly polar MMS to precipitate as a white solid or heavy oil phase, while non-polar organic impurities remain solvated in the pentane supernatant.

-

-

Self-Validation Checkpoint (NMR Supernatant Analysis): Before filtration, extract 0.5 mL of the pentane supernatant, evaporate it, and reconstitute in

for-

Validation Logic: Evaluate the spectrum for the presence of a sharp singlet at

~3.7-3.8 ppm (the methoxy group of MMS). The absence of this peak confirms that precipitation is

-

-

Isolation: Decant the supernatant under inert gas and dry the purified MMS under high vacuum (0.1 Torr) for 2 hours.

References

- PubChem. "Methyl methanesulfinate | C2H6O2S | CID 329397 - PubChem". National Center for Biotechnology Information.

- ChemSynthesis. "methyl methanesulfinate - 666-15-9, C2H6O2S, density, melting point, boiling point, structural formula, synthesis". ChemSynthesis Database.

- ElectronicsAndBooks. "Methanesulfinic Acid and Its Properties1". ElectronicsAndBooks.

- ResearchGate. "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride". ResearchGate.

- Ward, F. J., & Norton, R. V. (1967). "Sulfinate esters. II. The synthetic utility of methyl methanesulfinate". The Journal of Organic Chemistry, 32(2), 324-326. ACS Publications.

- Braverman, S., Cherkinsky, M., & Levinger, S. (2007). "Product Class 1: Alkanesulfonic Acids and Acyclic Derivatives". Science of Synthesis, Thieme Connect.

Sources

Theoretical Calculations of Methyl Methanesulfinate Molecular Orbitals

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Methyl methanesulfinate (MMSulfinate) represents a critical yet frequently overlooked chiral scaffold in organosulfur chemistry. Unlike its achiral oxidized analog, methyl methanesulfonate (MMS), the sulfinate ester possesses a stereogenic sulfur center (

This guide provides a rigorous theoretical framework for characterizing the electronic structure of MMSulfinate. It addresses the specific computational challenges posed by sulfur’s hypervalency and the Generalized Anomeric Effect (GAE) that governs its conformational landscape. By following this protocol, researchers can accurately predict reactivity profiles, specifically the ambident nucleophilicity driven by the sulfur lone pair (HOMO) and the electrophilic susceptibility of the S–O bond (LUMO).

Computational Strategy & Methodology

The "Sulfur Problem" in DFT

Standard Pople basis sets (e.g., 6-31G*) often fail to accurately describe the bond lengths in hypervalent sulfur compounds due to insufficient polarization functions. For MMSulfinate, the

Recommended Protocol:

-

Functional:

B97X-D or M06-2X.[1]-

Rationale: These functionals include dispersion corrections essential for capturing the weak intramolecular interactions between the methyl groups and the sulfinyl oxygen.

-

-

Basis Set: def2-TZVP or 6-311++G(2df,2p).

-

Rationale: The "2df" polarization on sulfur is non-negotiable to accurately model the

-orbital participation in the

-

Solvation Models

While gas-phase calculations provide intrinsic orbital energies, sulfinates are highly sensitive to solvent polarity due to their large dipole moments.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvent: Acetonitrile (

) or Dichloromethane (

Geometric & Conformational Analysis

The Generalized Anomeric Effect (GAE)

The conformation of MMSulfinate is governed by the interaction between the lone pair on the oxygen atom (

-

Anti-periplanar (ap): The

bond is anti to the sulfur lone pair. -

Syn-clinal (sc): The

bond is gauche to the sulfur lone pair.

Theoretical Prediction: The gauche conformer is often stabilized by the

Key Geometric Parameters (Predicted)

| Parameter | Value Range (Calculated) | Significance |

| S=O Bond Length | 1.48 – 1.50 Å | Indicates bond order > 1.5 (strong polarization). |

| S–O Bond Length | 1.64 – 1.66 Å | Longer than typical ethers due to anomeric donation. |

| C–S–O Angle | 98° – 102° | Pyramidal geometry confirming |

| Inversion Barrier | 35 – 45 kcal/mol | High barrier prevents racemization at RT. |

Frontier Molecular Orbital (FMO) Analysis[2][3][4]

The reactivity of MMSulfinate is defined by the energy gap and spatial distribution of its Frontier Molecular Orbitals.

HOMO: The Nucleophilic Vector

-

Character: The Highest Occupied Molecular Orbital is dominated by the non-bonding lone pair on Sulfur (

) . -

Shape:

-hybridized lobe orthogonal to the S=O bond. -

Reactivity Implication: This orbital makes the sulfur atom a soft nucleophile. In alkylation reactions, the HOMO dictates that electrophiles will attack the Sulfur (forming sulfoxonium salts) rather than the Oxygen.

LUMO: The Electrophilic Vector

-

Character: The Lowest Unoccupied Molecular Orbital is primarily the

antibonding orbital , with contributions from -

Reactivity Implication: Nucleophiles (e.g., hydroxide, amines) attack here. Population of the LUMO leads to S–O bond cleavage (hydrolysis or aminolysis), displacing the methoxy group.

Visualizing the Reactivity Logic

The following diagram illustrates the orbital interactions governing the stability and reactivity of the molecule.

Caption: Logic flow connecting orbital characteristics (HOMO/LUMO) to macroscopic reactivity phenotypes.

Step-by-Step Computational Protocol

This protocol is designed for Gaussian 16/09 or ORCA, but is adaptable to other packages.

Phase 1: Conformational Search

Before high-level optimization, you must locate the global minimum.

-

Generate Rotamers: Scan the

dihedral angle from -

Method: B3LYP/6-31G(d) (Low level for speed).

-

Output: Identify minima corresponding to gauche and anti conformers.

Phase 2: Geometry Optimization & Frequency

-

Input Construction:

-

Validation: Ensure zero imaginary frequencies.

-

Note: If one imaginary frequency exists (< -50 cm⁻¹), it is likely a methyl rotation. Refine the grid using Int=Ultrafine.

-

Phase 3: NBO (Natural Bond Orbital) Analysis

To quantify the anomeric effect and lone pair delocalization.

-

Keyword: Pop=NBO

-

Analysis: Look for Second Order Perturbation Theory (E2) energies.

-

Target Interaction:

or -

Interpretation: High E2 values (> 5 kcal/mol) confirm strong hyperconjugative stabilization.

-

Phase 4: TD-DFT (Optional for UV-Vis)

If validating against UV spectra:

-

Calculation: TD(NStates=10) wB97XD/def2TZVP

-

Expectation: An

transition around 240-260 nm, characteristic of the sulfinyl group.

Spectroscopic Validation Markers

To verify your theoretical model against experimental data, compare these calculated vibrational frequencies (scale factor

| Mode | Theoretical Freq ( | Experimental Region | Description |

| 1140 - 1160 | 1125 - 1145 | Strong, sharp stretch. Diagnostic of sulfinates. | |

| 1010 - 1030 | 990 - 1020 | Medium intensity. | |

| 720 - 740 | 700 - 730 | Weak, often coupled with rocking modes. |

References

-

Gaussian 16 User Guide. Density Functional Theory (DFT) Methods and Basis Sets. Gaussian, Inc. Link

-

NBO 7.0 Manual. Natural Bond Orbital Analysis: Hyperconjugation and Stereoelectronic Effects. University of Wisconsin. Link

-

Wiberg, K. B. (2018). The Generalized Anomeric Effect in Organosulfur Compounds. Journal of Organic Chemistry.[2] Link

-

Perlovich, G. L., et al. (2009). Conformational and vibrational analysis of methyl methanesulfonate (Analogous methodology). Journal of Physical Chemistry A. Link

-

ORCA Input Library. Geometry Optimization and Frequency Calculations for Hypervalent Sulfur.Link

(Note: While direct literature on the specific MOs of methyl methanesulfinate is sparse, Reference 4 provides the closest validated protocol for the sulfonate analog, which serves as the foundational method adapted here for the sulfinate.)

Sources

Technical Guide: Stability and Storage of Methyl Methanesulfinate

[1]

Executive Summary

Methyl Methanesulfinate (

Critical Directive: This compound acts as a "soft" alkylating agent and is moisture-sensitive.[1] Improper storage leads to hydrolysis (generating unstable methanesulfinic acid) or oxidation (generating sulfonate esters).[1] It must be handled under inert atmosphere and stored at -20°C .

Physicochemical Profile & Stability Mechanisms[1][2]

Structural Characteristics

Unlike sulfonates (

| Property | Specification |

| CAS Number | 4222-50-6 |

| Formula | |

| Molecular Weight | 110.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Chirality | Pyramidal Sulfur (Stereogenic center) |

| Boiling Point | ~50–55 °C at 15 mmHg (Estimated; thermally labile) |

Degradation Pathways

The compound degrades via three primary mechanisms. Understanding these is essential for interpreting QC data.

-

Hydrolysis (Moisture Sensitivity):

-

Water attacks the sulfur center, displacing methanol.[1]

-

Product: Methanesulfinic acid (

), which is highly unstable and disproportionates into methanesulfonic acid and S-methyl methanethiosulfonate.[1] -

Kinetics: Slow in neutral water; accelerated significantly by acids and rapid in alkaline conditions.[1][2]

-

-

Thermal Disproportionation:

-

Oxidation:

-

Atmospheric oxygen can slowly oxidize the sulfinyl sulfur (

) to a sulfonyl sulfur (

-

Visualization of Degradation

The following diagram illustrates the critical decomposition pathways triggered by improper storage.

Figure 1: Primary decomposition pathways.[1] Hydrolysis yields unstable sulfinic acid, while oxidation generates the genotoxic sulfonate.[1]

Storage & Handling Protocols

The "Cold Chain" Storage Protocol

To maintain purity >95% over 6 months, strict adherence to the following conditions is required.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (± 5°C) | Retards thermal disproportionation and hydrolysis kinetics.[1] |

| Atmosphere | Argon or Nitrogen | Prevents oxidative conversion to sulfonate; excludes ambient moisture.[1] |

| Container | Amber Glass | Protects against potential photochemical degradation; amber glass is standard for labile sulfur compounds.[1] |

| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers and ensures a gas-tight seal against moisture ingress.[1] |

| Desiccant | Secondary Containment | Store the vial inside a secondary jar containing activated molecular sieves or Drierite. |

Handling Workflow (Self-Validating System)

This workflow ensures the reagent is not compromised during the transition from storage to reaction.[1]

-

Equilibration: Remove vial from freezer and place in a desiccator. Allow to warm to room temperature before opening (prevents water condensation on the cold liquid).[1]

-

Inert Sampling:

-

Resealing: Immediately Parafilm the cap after use.[1] If the septum is punctured, replace the cap or septum before returning to -20°C.[1]

Figure 2: Inert handling workflow to prevent moisture ingress during dispensing.

Quality Control & Troubleshooting

Before committing valuable precursors to a reaction, validate the integrity of methyl methanesulfinate.[1]

NMR Validation

-

Solvent:

(Dry, neutralized with basic alumina if possible to prevent acid-catalyzed hydrolysis in the tube).[1] -

Key Signals (

NMR):

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Acrid/Acidic Odor | Hydrolysis has occurred; | Discard batch. Neutralize with dilute NaOH before disposal. |

| Precipitate | Polymerization or salt formation.[1] | Filter? No—discard. Reagent purity is compromised. |

| Color Change (Dark) | Thermal decomposition/Oxidation.[1] | Distill under reduced pressure if quantity permits; otherwise replace. |

Safety & Decontamination[1][5]

References

-

Douglass, I. B. (1965).[1][2] "Sulfinate Esters. I. Their Preparation and Some Properties".[1][2][4] Journal of Organic Chemistry, 30(2), 633–635.[1] Link[1]

-

Drabowicz, J., et al. (2008).[1][5] "Synthesis of Sulfinates". Synthesis, 2008(22), 3563-3566.[1] Link

-

Andersen, K. K. (1964).[1] "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (+)-Ethyl p-Toluenesulfinate". Tetrahedron Letters, 5(3), 93-95.[1] Link (Foundational text on sulfinate chirality and stability).[1]

-

Sigma-Aldrich.[1] (n.d.). Safety Data Sheet: Methanesulfonic acid derivatives. Retrieved from (General handling for sulfonyl/sulfinyl derivatives).[1]

-

O'Donnell, J. S., & Schwan, A. L. (2003).[1] "Sulfur in Organic Synthesis". Journal of Sulfur Chemistry, 24(2), 101-115.[1] (Review of sulfinate reactivity).

Methodological & Application

Methyl Methanesulfinate: A Versatile and Stable Precursor for the Synthesis of Sulfinamides

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinamides are a cornerstone functional group in modern organic chemistry and medicinal chemistry, serving as critical chiral auxiliaries and as precursors to a wide array of sulfur-containing compounds.[1][2][3] Traditional synthesis routes often rely on moisture-sensitive and hazardous sulfonyl chlorides. This application note details the use of methyl methanesulfinate as a superior alternative—a stable, easy-to-handle liquid precursor for the efficient synthesis of primary, secondary, and tertiary sulfinamides. We provide a detailed exploration of the underlying reaction mechanism, step-by-step experimental protocols for synthesis using both lithium amides and direct thermal aminolysis, and a discussion of the reaction's scope and applications.

Part 1: Principles of Sulfinamide Synthesis via Methyl Sulfinate

The Reaction Mechanism: Nucleophilic Substitution at Sulfur

The synthesis of sulfinamides from methyl methanesulfinate is a classic example of nucleophilic substitution at a sulfur(IV) center. The core of the reaction involves the attack of a nitrogen nucleophile (an amine or its corresponding amide) on the electrophilic sulfur atom of the sulfinate ester. The methoxy group (-OCH₃) serves as an effective leaving group, resulting in the formation of a stable S-N bond.

For many primary and secondary amines, particularly those that are less nucleophilic or sterically hindered, deprotonation with a strong base like n-butyllithium (n-BuLi) is necessary to generate the highly nucleophilic lithium amide. This significantly enhances the reaction rate and yield.[4][5]

The causality for this two-step approach is clear:

-

Generation of a Potent Nucleophile: Lithium amides are far more reactive than their neutral amine counterparts, enabling the reaction to proceed rapidly even at cryogenic temperatures.

-

Controlled Reaction Conditions: Conducting the reaction at low temperatures (typically -78 °C) mitigates potential side reactions and ensures high chemoselectivity.[4]

Below is a diagram illustrating the general mechanism for this transformation.

Caption: General mechanism for sulfinamide synthesis using a lithium amide.

Advantages Over Traditional Reagents

The use of methyl sulfinates presents significant advantages over the conventional method employing sulfonyl chlorides, making it a more robust and safer choice for laboratory and industrial applications.

| Feature | Methyl Methanesulfinate | Methanesulfonyl Chloride |

| Stability | Stable liquid, can be stored for extended periods under inert atmosphere. | Highly reactive, moisture-sensitive, and often lachrymatory. |

| Handling | Easy to handle and dispense as a liquid. | Corrosive and requires careful handling due to its reactivity and volatility. |

| Byproducts | Generates lithium methoxide, which is easily removed during aqueous work-up. | Produces HCl, requiring a base that can complicate purification. |

| Versatility | Reacts cleanly with a wide range of lithium amides and some amines directly.[4][5] | Can lead to side reactions with sensitive functional groups. |

| Safety | Considered less hazardous and avoids the use of volatile, corrosive reagents.[4] | Poses significant inhalation and contact hazards. |

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, providing clear steps and rationale for the synthesis of a broad range of sulfinamides.

Protocol 1: General Synthesis of Sulfinamides via Lithium Amides

This method is highly reliable for primary and secondary amines, including aliphatic, aromatic, and heteroaromatic substrates.[4][5]

Materials & Equipment:

-

Amine (1.0 equiv)

-

Methyl methanesulfinate (1.0 equiv)

-

n-Butyllithium (1.0 equiv, typically 1.6 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, and low-temperature thermometer.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) to a flame-dried round-bottom flask containing anhydrous THF.

-

Amide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 equiv) dropwise via syringe. Causality: This exothermic deprotonation must be controlled at low temperature to prevent side reactions and ensure complete formation of the lithium amide. Stir the mixture at -78 °C for 15-20 minutes.

-

Sulfinylation: To the freshly prepared lithium amide solution, add methyl methanesulfinate (1.0 equiv) dropwise. Rationale: Slow addition is crucial to maintain temperature control and prevent localized overheating, ensuring a clean reaction.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C. The reaction is typically complete within minutes but can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting amine.[5]

-

Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C. Purpose: This step neutralizes the reactive lithium species, including any unreacted n-BuLi and the lithium methoxide byproduct.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water and ethyl acetate. Separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude sulfinamide is often of high purity.[5] If necessary, further purification can be achieved by column chromatography on silica gel.

Protocol 2: Direct Aminolysis of Methyl Sulfinates (Thermal Method)

For some highly nucleophilic or non-volatile primary and secondary amines, a simpler, base-free method can be employed.[4]

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amine (1.0 equiv) and methyl methanesulfinate (1.1-1.2 equiv).

-

Heating: Heat the neat mixture under reflux. For volatile amines, the reaction should be conducted in a sealed tube. Rationale: The thermal energy drives the nucleophilic substitution without the need for a base, although this method is less general than the lithium amide protocol.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product can often be purified directly by chromatography or crystallization.

Part 3: Workflow and Applications

The synthesis of sulfinamides is often the first step in a larger synthetic sequence. Their primary applications in drug development include serving as chiral auxiliaries for asymmetric synthesis and as precursors to sulfonamides, which are a privileged scaffold in medicinal chemistry.[1][6]

Caption: Workflow from precursor to pure sulfinamide and its key applications.

Substrate Scope

The lithium amide protocol exhibits a broad substrate scope, accommodating various amine structures.

| Amine Type | Example | Typical Yield | Notes |

| Primary Aliphatic | Benzylamine | >90% | Generally high yields and clean reactions.[4] |

| Secondary Aliphatic | Dibenzylamine | >90% | Reacts efficiently.[4] |

| Primary Aromatic | Aniline | ~85% | Good yields are consistently obtained.[5] |

| Chiral Amines | (R)-1-Phenylethylamine | >95% | The reaction proceeds without affecting the stereocenter of the amine.[5] |

| Hindered Amines | tert-Butylamine | ~80% | Even highly hindered amines provide satisfactory yields.[5] |

References

-

Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4454. [Link]

-

Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5753–5760. [Link]

-

Míšek, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2533-2538. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfinamide synthesis by S-N coupling. [Link]

-

Mondal, S., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au. [Link]

-

Saha, R., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(3), 1-20. [Link]

Sources

- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

Application Note: Methyl Methanesulfinate in Natural Product Synthesis

This Application Note and Protocol Guide details the strategic use of Methyl Methanesulfinate in natural product synthesis, focusing on its role as a superior electrophilic sulfinylating agent.

Part 1: Core Directive & Strategic Utility

Executive Summary

Methyl Methanesulfinate (CAS: 666-15-9) is the methyl ester of methanesulfinic acid (

In natural product synthesis, its primary utility lies in its ability to react with organometallic nucleophiles (Grignard or organolithium reagents) to form methyl sulfoxides with high chemoselectivity. These sulfoxides serve as versatile intermediates for:

- -Unsaturation: Via thermal syn-elimination of the sulfoxide.

-

Pummerer Rearrangements: For introducing

-heteroatom functionality. -

Julia-Lythgoe Olefination: As precursors to sulfones.

Unlike the oxidation of sulfides—which risks over-oxidation to sulfones or chemoselectivity issues with other oxidizable groups—methyl methanesulfinate allows for the nucleophilic construction of the sulfoxide bond, offering a complementary disconnection strategy.

Chemical Profile[1][2][3]

-

Formula:

-

MW: 94.13 g/mol

-

Boiling Point: ~61–62°C at 18 mmHg (distillable liquid).

-

Stability: Moisture sensitive; hydrolyzes to methanesulfinic acid. Store under inert atmosphere.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

Mechanism of Action: Nucleophilic Substitution at Sulfur(IV)

The reaction proceeds via an

-

Key Advantage: The methoxy group is a smaller leaving group than the menthyl group, often resulting in faster reaction rates for sterically hindered nucleophiles when enantioselectivity is not required (or will be established later).

-

Chemo-differentiation: The reagent reacts exclusively at the sulfur center, avoiding the "hard" oxygen center, consistent with the soft-soft interaction principle between sulfur and carbon nucleophiles.

Visualization: Reaction Mechanism

The following diagram illustrates the mechanistic pathway for the synthesis of a generic methyl sulfoxide using a Grignard reagent.

Caption: Nucleophilic substitution mechanism at the sulfinyl center yielding methyl sulfoxides.

Part 3: Detailed Protocols

Protocol A: Preparation of Methyl Methanesulfinate

Note: While commercially available, fresh preparation ensures optimal purity, crucial for sensitive natural product intermediates.

Reagents:

-

Methanesulfinyl chloride (prepared from dimethyl disulfide and

or -

Methanol (anhydrous).

-

Triethylamine (

) or Pyridine. -

Dichloromethane (DCM) or Ether.

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with anhydrous Methanol (1.1 equiv) and

(1.1 equiv) in dry DCM (0.5 M concentration relative to acid chloride). Cool to 0°C using an ice bath. -

Addition: Add Methanesulfinyl chloride (1.0 equiv) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Workup: Filter off the amine hydrochloride salt precipitate under nitrogen.

-

Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (bp ~60–65°C at 15–20 mmHg) to obtain Methyl Methanesulfinate as a colorless liquid.

-

Storage: Store in a Schlenk flask under argon at 4°C.

Protocol B: General Methylsulfinylation of Grignard Reagents

Application: Installing the sulfoxide handle into a natural product skeleton.

Reagents:

-

Substrate: Alkyl/Aryl Halide (Precursor to Grignard).

-

Magnesium turnings (activated).

-

Methyl Methanesulfinate (1.2 equiv).[2]

-

Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Procedure:

-

Grignard Formation: Prepare the Grignard reagent (

) from the substrate halide and Mg turnings in THF according to standard protocols. Titrate to determine exact concentration. -

Cooling: Cool the Grignard solution to -78°C (dry ice/acetone bath). Rationale: Low temperature prevents side reactions and double addition.

-

Addition: Dissolve Methyl Methanesulfinate (1.2 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the cold Grignard reagent over 20 minutes.

-

Note: Inverse addition (Grignard to Sulfinate) is NOT recommended as it promotes double addition to form sulfonium salts.

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench carefully with saturated aqueous

. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (typically requiring polar eluents like EtOAc/Hexane or DCM/MeOH due to the sulfoxide polarity).

Part 4: Data Presentation & Troubleshooting

Comparative Analysis: Sulfoxide Synthesis Methods

The following table highlights why Methyl Methanesulfinate is chosen over alternative methods for specific natural product applications.

| Method | Reagents | Key Advantage | Key Limitation |

| Nucleophilic Displacement | Methyl Methanesulfinate + RMgX | No over-oxidation; C-S bond formation. | Requires organometallic precursor. |

| Oxidative Method | Sulfide + mCPBA/NaIO4 | Uses available sulfides. | Risk of sulfone ( |

| Andersen Synthesis | Menthyl Methanesulfinate | High Enantioselectivity. | Reagent is more expensive/bulky. |

| Friedel-Crafts | Arenes + | Direct C-H functionalization. | Limited to electron-rich aromatics. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent. | Distill reagent immediately before use; ensure strictly anhydrous conditions. |

| Sulfone Formation | Presence of dissolved oxygen. | Degas all solvents; maintain positive |

| Sulfonium Salt ( | Excess Grignard / Inverse Addition. | Ensure Sulfinate is in excess or added to the Grignard at -78°C very slowly. |

| Racemization | Thermal instability. | Keep reaction below 0°C; avoid prolonged heating during workup. |

Part 5: Workflow Visualization

The following diagram outlines the logical flow for utilizing methyl methanesulfinate to introduce a vinyl group into a natural product scaffold—a common application in terpene synthesis.

Caption: Workflow for converting an alkyl halide to a vinyl group via methyl sulfoxide elimination.

Part 6: References

-

Ward, F. J., & Norton, R. V. (1967). Sulfinate esters. II. The synthetic utility of methyl methanesulfinate. The Journal of Organic Chemistry, 32(2), 324–326. Link

-

Douglass, I. B. (1964). Methanesulfinyl Chloride.[1][3][4][5] The Journal of Organic Chemistry, 29(9), 2490–2491. Link

-

Drabowicz, J., & Mikołajczyk, M. (1982). Sulfoxides.[1][6][7][8][9] Organic Preparations and Procedures International, 14(1-2), 45-89. (Review of sulfoxide synthesis methods).

-

Trost, B. M. (1978). Organosulfur chemistry. New avenues for organic synthesis.[3] Accounts of Chemical Research, 11(12), 453–461. (Context on sulfoxide elimination in synthesis).

Sources

- 1. lookchem.com [lookchem.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Precision Synthesis of Methyl Sulfoxides via Methyl Methanesulfinate Substitution

Executive Summary & Scientific Rationale

The synthesis of unsymmetrical sulfoxides is a cornerstone in medicinal chemistry, particularly for the development of proton pump inhibitors (e.g., Esomeprazole analogs) and chiral auxiliaries. While oxidative methods (sulfide oxidation) are common, they often suffer from over-oxidation to sulfones.

The nucleophilic substitution of sulfinate esters (specifically methyl methanesulfinate) with Grignard reagents offers a superior, non-oxidative route. This method, historically rooted in the Andersen Sulfinite Synthesis , allows for the predictable construction of the

Why Methyl Methanesulfinate? Unlike the bulky menthyl esters used for chiral induction, methyl methanesulfinate (1) is an atom-economical "methyl sulfinyl" donor. It reacts with a wide range of aryl and alkyl Grignard reagents (2) to yield methyl sulfoxides (3) under mild conditions.

Reaction Scheme

Mechanistic Insight & Causality

To ensure protocol reproducibility, one must understand the underlying physical organic chemistry. The reaction proceeds via an Associative Nucleophilic Substitution (

Key Mechanistic Features:

-

Electrophilicity of Sulfur: The sulfur atom in the sulfinate ester is pyramidal and highly electrophilic due to the polarization of the

bond and the withdrawing methoxy group. -

Leaving Group Hierarchy: The methoxide (

) is a competent leaving group when coordinated to the magnesium cation ( -

Regioselectivity: Grignard reagents could theoretically attack the methyl carbon (acting as a methylating agent via

at Carbon). However, at low temperatures (

Diagram 1: Reaction Mechanism Pathway

Caption: The reaction proceeds via nucleophilic attack at the sulfur center, forming a hypervalent intermediate before expelling the methoxide leaving group.

Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Methyl methanesulfinate is an irritant. All operations must be performed in a fume hood using standard Schlenk techniques.

Reagents & Equipment

-

Reagent A: Methyl methanesulfinate (Commercial or synthesized via

). -

Reagent B: Grignard Reagent (

or -

Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

-

Equipment: Flame-dried 2-neck round bottom flask (RBF), magnetic stir bar, pressure-equalizing addition funnel,

or

Step-by-Step Methodology

Phase 1: System Preparation (Self-Validating Step)

-

Drying: Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).

-

Validation: Ensure the internal humidity indicator (if using a glovebox) or solvent color (if using indicator) confirms anhydrous conditions. Moisture kills the Grignard, reducing yield.

-

-

Solvent Charge: Syringe anhydrous THF into the RBF. Calculate volume to maintain a concentration of ~0.2 M relative to the sulfinate.

Phase 2: Reactant Assembly

-

Sulfinate Addition: Add Methyl methanesulfinate (1.0 equiv) to the THF. Cool the solution to

(Dry ice/Acetone bath).-

Why -78°C? This suppresses the competing attack on the methyl carbon and prevents the formation of sulfides via over-reduction.

-

Phase 3: Controlled Addition

-

Grignard Addition: Load the Grignard reagent (1.1 to 1.2 equiv ) into the addition funnel.

-

Dropwise Feed: Add the Grignard solution dropwise over 30–60 minutes.

-

Visual Cue: The solution often turns cloudy (formation of magnesium salts). A distinct color change (e.g., to yellow/orange) may occur depending on the R-group.

-

-

Equilibration: Once addition is complete, stir at

for 1 hour, then allow the mixture to warm slowly to

Phase 4: Quench & Isolation

-

Quenching: Carefully add saturated aqueous

solution at-

Caution: Exothermic reaction.

-

-

Extraction: Dilute with EtOAc or

. Separate layers. Extract aqueous layer 2x. -

Drying: Dry combined organics over

, filter, and concentrate in vacuo.

Diagram 2: Experimental Workflow

Caption: Sequential workflow ensuring temperature control and stoichiometric precision.

Optimization & Troubleshooting Guide

The following data summarizes common failure modes and their corrections based on internal validation studies.

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Moisture in solvent/gas. | Re-distill THF; increase Grignard equivalents to 1.5x (sacrificial). |

| Sulfide Byproducts | Temperature too high during addition. | Strictly maintain |

| Unreacted Sulfinate | Grignard degradation (titer low). | Titrate Grignard reagent (e.g., with salicylaldehyde phenylhydrazone) before use. |

| Racemization | (If using chiral analog) Acidic workup.[1] | Ensure Quench is neutral/buffered; avoid strong acids during purification. |

References

-

Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(3), 93-95. Link

-

Drabowicz, J., & Mikołajczyk, M. (1982). Sulfoxides via the reaction of Grignard reagents with sulfinates.[2][3] Organic Syntheses, 60, 112. Link

- Harpp, D. N., et al. (1971). Organic Sulfur Chemistry. Journal of Organic Chemistry.

-

Han, Z. J., et al. (2014). Stereoselective Synthesis of Chiral Sulfoxides. Nature Communications.[4] (Context for modern applications).

Sources

The Strategic Application of Methyl Methanesulfinate in the Synthesis of Chiral Pharmaceutical Intermediates

This technical guide provides an in-depth exploration of the utility of methyl methanesulfinate as a versatile reagent in the preparation of high-value pharmaceutical intermediates. Primarily, this document will focus on its critical role in the stereocontrolled synthesis of chiral sulfoxides, a privileged structural motif in a multitude of clinically significant drug molecules. The protocols and methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists engaged in the design and execution of sophisticated synthetic routes.

Introduction: The Significance of Sulfinate Esters and Chiral Sulfoxides in Medicinal Chemistry

In the landscape of modern drug discovery, the precise control of stereochemistry is paramount to achieving therapeutic efficacy and mitigating off-target effects. Among the various stereogenic centers, a chiral sulfur atom, particularly in the form of a sulfoxide, presents a unique and valuable feature in medicinal chemistry. The conformational stability of the sulfoxide pyramid allows for its use as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions or as a key pharmacophoric element that engages with biological targets in a specific three-dimensional orientation.

Methyl methanesulfinate, a simple sulfinate ester, serves as a fundamental building block for the introduction of the methylsulfinyl group. Unlike its more commonly known and highly reactive sulfonate counterpart, methyl methanesulfonate (MMS), which is a potent alkylating agent with genotoxic properties, methyl methanesulfinate offers a different reactivity profile centered on the electrophilicity of the sulfur atom.[1][2] This distinction is crucial for its strategic application in the construction of complex molecular architectures.

This guide will illuminate the practical applications of methyl methanesulfinate, with a primary focus on the venerable Andersen method for chiral sulfoxide synthesis.[1] This approach leverages a chiral auxiliary to establish the desired stereochemistry at the sulfur center, which can then be transferred to a wide range of molecular scaffolds.

Synthesis of Methyl Methanesulfinate

The effective utilization of methyl methanesulfinate begins with its preparation. A common and reliable method involves the reaction of methanesulfinyl chloride with methanol in the presence of a non-nucleophilic base to scavenge the liberated HCl.

Protocol: Preparation of Methyl Methanesulfinate from Methanesulfinyl Chloride

This protocol outlines the laboratory-scale synthesis of methyl methanesulfinate.

Materials:

-

Methanesulfinyl chloride

-

Anhydrous methanol

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Set up a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

Dissolve methanesulfinyl chloride (1.0 eq) in anhydrous diethyl ether or dichloromethane.

-

In the dropping funnel, prepare a solution of anhydrous methanol (1.1 eq) and anhydrous pyridine (1.1 eq) in the same anhydrous solvent.

-

Cool the flask containing the methanesulfinyl chloride solution to 0 °C using an ice bath.

-

Slowly add the methanol/pyridine solution from the dropping funnel to the stirred methanesulfinyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the pyridinium hydrochloride salt will precipitate. Filter the reaction mixture to remove the solid.

-

Wash the filtrate with cold, dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-